molecular formula C6H13NO2 B1426233 4-hydroxy-N-methylpentanamide CAS No. 95732-47-1

4-hydroxy-N-methylpentanamide

Cat. No.: B1426233
CAS No.: 95732-47-1
M. Wt: 131.17 g/mol
InChI Key: WRYMIQKILWAOPQ-UHFFFAOYSA-N
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Description

4-hydroxy-N-methylpentanamide is an organic compound with the molecular formula C6H13NO2 It is a derivative of pentanamide, characterized by the presence of a hydroxyl group and a methyl group attached to the nitrogen atom

Scientific Research Applications

4-hydroxy-N-methylpentanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-hydroxy-N-methylpentanamide can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyvaleric acid with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-methylpentanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-methyl-4-oxopentanamide.

    Reduction: The amide group can be reduced to form the corresponding amine, 4-hydroxy-N-methylpentylamine.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification, to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products Formed

    Oxidation: N-methyl-4-oxopentanamide

    Reduction: 4-hydroxy-N-methylpentylamine

    Substitution: Various esters and derivatives depending on the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

    N-methylpentanamide: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.

    4-hydroxy-N-ethylpentanamide: Similar structure but with an ethyl group instead of a methyl group, leading to variations in its biological activity.

    4-hydroxy-N-methylbutanamide: Shorter carbon chain, affecting its physical and chemical properties.

Uniqueness

4-hydroxy-N-methylpentanamide is unique due to the presence of both a hydroxyl group and a methyl group on the amide nitrogen. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-hydroxy-N-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5(8)3-4-6(9)7-2/h5,8H,3-4H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYMIQKILWAOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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